molecular formula C20H25NO5 B341603 3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B341603
M. Wt: 359.4 g/mol
InChI Key: QMONODGLYWIECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with an anilino carbonyl group and an isobutoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting bicyclic compound is then functionalized with the anilino carbonyl group and the isobutoxycarbonyl substituent through a series of nucleophilic substitution and esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalysts to facilitate the key steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[22

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes or as a precursor for biologically active molecules.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism by which 3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(Methoxycarbonyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-{[4-(Ethoxycarbonyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

What sets 3-({4-[(2-Methylpropoxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid apart from similar compounds is the presence of the isobutoxycarbonyl group, which can influence its chemical reactivity and physical properties. This unique substituent may also affect the compound’s interactions with biological targets, potentially leading to different biological activities or therapeutic effects.

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[4-(2-methylpropoxycarbonyl)phenyl]carbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C20H25NO5/c1-11(2)10-26-20(25)12-5-7-15(8-6-12)21-18(22)16-13-3-4-14(9-13)17(16)19(23)24/h5-8,11,13-14,16-17H,3-4,9-10H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

QMONODGLYWIECW-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O

Origin of Product

United States

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